Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the tert-butyl group and the amino functionality makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can be used as a precursor for the synthesis of more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted oxadiazole derivatives, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds used in various chemical research projects
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-oxadiazole-2-carboxylate: Lacks the tert-butyl group, which can affect its reactivity and solubility.
Tert-butyl 5-amino-1,2,4-oxadiazole-3-carboxylate: Similar structure but different positioning of the oxadiazole ring, leading to different chemical properties.
Uniqueness
Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and stability.
Properties
IUPAC Name |
tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,3)13-5(11)4-9-10-6(8)12-4/h1-3H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQMDOSUMRKROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(O1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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